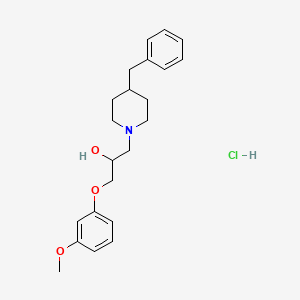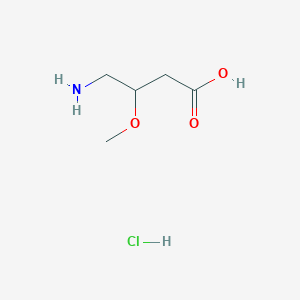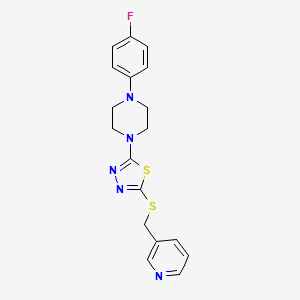
2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. It is a heterocyclic organic compound that has shown significant potential in the field of scientific research. This compound has been studied extensively due to its unique chemical properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is not fully understood. However, research has shown that it exerts its effects by inhibiting specific enzymes and signaling pathways in the body. This inhibition leads to the suppression of various cellular processes, including cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models. It has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one in lab experiments include its unique chemical properties, its potential applications in various fields of research, and its ability to inhibit specific enzymes and signaling pathways in the body. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the research of 2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one. Some of these include:
1. Further studies to understand the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and diabetes.
3. Development of new synthesis methods for this compound to reduce its cost and increase its availability.
4. Investigation of the potential side effects of this compound and its safety profile.
5. Identification of new derivatives of this compound with improved properties and potential applications in various fields of research.
Méthodes De Synthèse
The synthesis method of 2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves the reaction of 2,5-difluorobenzaldehyde and furan-2-carboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under specific reaction conditions, and the resulting compound is purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has shown significant potential in various fields of scientific research. It has been studied extensively for its anti-cancer properties, and research has shown that it has the potential to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in various animal models.
Propriétés
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c16-11-3-4-12(17)10(8-11)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHIECVGFKYFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-trifluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2850489.png)
![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2850491.png)
![Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850496.png)
![Ethyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2850500.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2850501.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine](/img/structure/B2850502.png)

![2-chloro-4-hydroxy-3-(5-hydroxytetralin-6-yl)-5-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B2850505.png)
![2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2850506.png)


![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)